ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride
Overview
Description
Ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride, also known as ethyl 4-(((((aminomethyl)amino)imino)methyl)amino)benzoate hydrochloride, is an organic compound that is widely used in scientific research. This compound is a hydrochloride salt of ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate, which is a derivative of benzoic acid. This compound is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride 4-{[{[amino(imino)mthis compound]amino}(imino)mthis compound]amino}benzoate hydrochloride is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. It is also thought to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and other interactions.
Biochemical and Physiological Effects:
Ethyl 4-{[{[amino(imino)mthis compound]amino}(imino)mthis compound]amino}benzoate hydrochloride has not been extensively studied for its biochemical and physiological effects. However, it is known to have some cytotoxic activity against cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride 4-{[{[amino(imino)mthis compound]amino}(imino)mthis compound]amino}benzoate hydrochloride in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, one limitation is that its mechanism of action is not well understood, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride 4-{[{[amino(imino)mthis compound]amino}(imino)mthis compound]amino}benzoate hydrochloride. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and its efficacy against different types of cancer cells. Another area of research is the development of new metal complexes using this compound as a ligand. These complexes may have potential applications in catalysis and other areas. Additionally, the use of this compound 4-{[{[amino(imino)mthis compound]amino}(imino)mthis compound]amino}benzoate hydrochloride as a fluorescent probe in biochemical assays is an area of ongoing research. New applications for this compound may be discovered as its properties and mechanisms of action are further elucidated.
Scientific Research Applications
Ethyl 4-{[{[amino(imino)methyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride]amino}(imino)mthis compound]amino}benzoate hydrochloride has various scientific research applications. It is used as a reagent in the synthesis of other organic compounds. It is also used as a ligand in the preparation of metal complexes for use in catalysis and other applications. Additionally, it is used as a fluorescent probe in biochemical assays.
properties
IUPAC Name |
ethyl 4-[[amino-(diaminomethylideneamino)methylidene]amino]benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2.ClH/c1-2-18-9(17)7-3-5-8(6-4-7)15-11(14)16-10(12)13;/h3-6H,2H2,1H3,(H6,12,13,14,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIVPLVYLMFKAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C(N)N=C(N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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